molecular formula C17H15F3N4 B1401756 Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311279-87-4

Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401756
CAS No.: 1311279-87-4
M. Wt: 332.32 g/mol
InChI Key: PYYJHUHBVGFBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS: 1311279-87-4) is a heterocyclic compound with the molecular formula C₁₇H₁₅F₃N₄ and a molecular weight of 332.33 g/mol . Its structure comprises a pyridine ring substituted at the 2-position with a dimethylamine group, at the 4-position with a trifluoromethyl (-CF₃) group, and at the 6-position with a 4-(1H-pyrazol-3-yl)phenyl moiety.

Properties

IUPAC Name

N,N-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-11(4-6-12)14-7-8-21-23-14/h3-10H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYJHUHBVGFBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NN3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The target compound features a pyridine ring substituted with a trifluoromethyl group and a dimethylamine moiety, linked to a phenyl ring bearing a 1H-pyrazol-3-yl substituent. The synthesis typically requires:

  • Construction of the substituted pyridin-2-amine core,
  • Introduction of the trifluoromethyl group,
  • Formation of the pyrazole-substituted phenyl fragment,
  • Coupling of these fragments via amination or cross-coupling reactions,
  • Final functional group modifications to install the dimethylamine substituent.

Preparation of the Pyridin-2-amine Core with Trifluoromethyl Substitution

A key intermediate is the substituted pyridin-2-amine bearing the trifluoromethyl group at the 4-position. According to a detailed synthetic procedure reported by the Royal Society of Chemistry (RSC), the preparation involves:

  • Condensation of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde in methanol under acidic catalysis (p-toluenesulfonic acid) at 70 °C for 12 hours (Method A).
  • The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography to isolate the imidazo[1,2-a]pyridin intermediate.
  • Subsequent transformations include palladium-catalyzed amination or cross-coupling reactions using Pd2(dba)3 and XantPhos ligands in toluene at elevated temperatures (110 °C) to install aryl substituents or amine groups (Method C).

This sequence efficiently installs the trifluoromethyl group and prepares the pyridin-2-amine scaffold for further elaboration.

Synthesis of the 1H-Pyrazol-3-yl-Phenyl Fragment

The pyrazole moiety attached to the phenyl ring is typically synthesized via pyrazole ring construction methods involving hydrazine derivatives. While direct preparation methods for the exact pyrazolyl-phenyl fragment are limited, general approaches include:

  • Cyclization reactions of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form pyrazole rings.
  • Functionalization of pyrazole rings with trifluoromethyl groups to enhance biological activity and lipophilicity, as described for related pyrazole derivatives.
  • Use of halogenated pyrazole intermediates to facilitate cross-coupling with aryl boronic acids or halides.

The pyrazole fragment is then coupled to the phenyl ring, often via Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling precise substitution patterns required for the target molecule.

Coupling of Pyridin-2-amine and Pyrazolyl-Phenyl Fragments

The critical step in assembling Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine involves the formation of the C-N bond linking the pyridinyl amine and the pyrazolyl-phenyl moiety. This is typically achieved by:

  • Palladium-catalyzed amination reactions using Pd2(dba)3 and XantPhos as ligands, with tert-butoxide bases in toluene at 110 °C for 12 hours under nitrogen atmosphere (Method C).
  • The reaction mixture is purified by preparative HPLC or silica gel chromatography to isolate the coupled product with high purity.

This method provides a robust and scalable route to the key intermediate bearing both heterocyclic units.

Summary of Key Preparation Methods

Step Reaction Type Reagents & Conditions Outcome
1 Condensation Substituted pyridin-2-amine + pyridine-2-carbaldehyde, MeOH, p-TsOH, 70 °C, 12 h Formation of imidazo[1,2-a]pyridin intermediate
2 Pd-catalyzed cross-coupling Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h under N_2 Coupling of aryl/pyridinyl units
3 Pyrazole ring synthesis Hydrazine derivatives + 1,3-dicarbonyl compounds, reflux or microwave-assisted Formation of 1H-pyrazol-3-yl phenyl fragment
4 Amination (C-N bond formation) Pd catalyst, base, amine nucleophile, toluene, 90–110 °C Coupling of pyridinyl amine with pyrazolyl-phenyl group
5 Reductive amination (dimethylamine) Dimethylamine, aldehyde intermediate, BH3·Me2S, THF, 0–60 °C Installation of dimethylamine substituent

Research Findings and Optimization Notes

  • The use of XantPhos ligand in palladium-catalyzed reactions significantly enhances coupling efficiency and selectivity, especially for sterically hindered substrates.
  • Acidic catalysis with p-toluenesulfonic acid in methanol promotes imidazo ring formation smoothly at moderate temperatures without decomposing sensitive substituents.
  • Reductive amination with borane-dimethyl sulfide is preferred for the introduction of dimethylamine due to its mildness and high yield, avoiding over-reduction or side reactions.
  • The trifluoromethyl group on the pyridine ring increases lipophilicity and electronic effects, which require careful control of reaction parameters to prevent side reactions or decomposition.
  • Purification by preparative HPLC or silica gel chromatography is essential to achieve high purity of the final compound, especially after palladium-catalyzed coupling steps.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of DMPT is C18H17F3N4C_{18}H_{17}F_{3}N_{4}, with a molecular weight of approximately 346.35 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in synthetic applications. The presence of the dimethyl amino group increases its solubility and reactivity, making it an attractive candidate for drug development and other chemical syntheses.

Pharmaceutical Applications

  • Anti-inflammatory Properties :
    • Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. This suggests that DMPT may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Effects :
    • The structural characteristics of DMPT may also contribute to analgesic properties. Pyrazole derivatives are known for their pain-relieving capabilities, indicating that DMPT could be explored as a novel analgesic agent.
  • Anticancer Activity :
    • Preliminary studies on pyrazole derivatives have shown promise in anticancer research. Modifications in the structure of DMPT might enhance its efficacy against various cancer cell lines, warranting further investigation into its potential as an anticancer drug.

Agrochemical Applications

  • Pesticide Development :
    • The trifluoromethyl group is known to enhance the biological activity of agrochemicals. DMPT's unique structure may be exploited in developing new pesticides that are more effective against pests while minimizing environmental impact.
  • Herbicide Formulation :
    • Similar compounds have been used in herbicide formulations due to their ability to disrupt plant growth processes. DMPT could be investigated for its potential use in creating selective herbicides that target specific weed species without harming crops.

Synthesis and Characterization

The synthesis of DMPT typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the pyrazole ring.
  • Introduction of the trifluoromethyl group.
  • Final assembly through amination reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized DMPT.

Case Studies and Research Findings

Study TitleFocusFindings
Anti-inflammatory Potential of Pyrazole DerivativesEvaluated various pyrazole compoundsFound that certain modifications led to enhanced COX inhibition.
Synthesis of Novel Trifluoromethylated CompoundsExplored synthesis methods for trifluoromethylated pyrazolesDemonstrated improved biological activity compared to non-fluorinated analogs .
Anticancer Activity of Pyrazole DerivativesInvestigated anticancer properties in vitroIdentified several derivatives with significant cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The trifluoromethyl group and the pyrazole ring play crucial roles in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Pyridine-Pyrimidine Derivatives

  • Compound A: Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine Molecular Formula: C₁₈H₁₅F₃N₄ Molecular Weight: 344.34 g/mol Key Differences: Replaces the pyrazole ring with a pyrimidine group.
  • Compound B: 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine Molecular Formula: C₁₈H₁₆F₃N₅ Molecular Weight: 359.36 g/mol Key Differences: Features a pyrimidin-2-ylamine substituent instead of pyrazole. The amine group may enhance hydrogen bonding with biological targets, such as kinases or receptors, but the increased molecular weight could affect pharmacokinetics .

Piperazine-Substituted Analogues

  • Compound C : Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
    • Molecular Formula : C₂₀H₂₅F₃N₄
    • Molecular Weight : 378.44 g/mol
    • Key Differences : Incorporates a piperazine ring, which introduces basicity and improves water solubility. This modification is common in drug design to optimize bioavailability and target engagement .

Triarylimidazole BRAF Inhibitors

  • Compound D: Dimethyl-[2-(4-{5-[4-(1H-pyrazol-3-yl)-phenyl]-4-pyridin-4-yl-1H-imidazol-2-yl}-phenoxy)-ethyl]-amine Key Differences: Contains an imidazole core linking pyridine and pyrazole groups. This compound was identified as a BRAF kinase inhibitor, highlighting the role of pyrazole in targeting oncogenic pathways. The extended conjugation may enhance binding affinity but reduce synthetic accessibility compared to the target compound .

Azo Dye Derivatives

  • Compound E : Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
    • Key Differences : An azo dye with a thiazole ring instead of pyridine. Demonstrated anticancer activity against A-549 and K-562 cell lines. The azo linkage introduces photophysical properties but may confer instability under reducing conditions .

Structural and Functional Implications

Property Target Compound Compound A Compound B Compound C Compound D
Core Heterocycle Pyridine-Pyrazole Pyridine-Pyrimidine Pyridine-Pyrimidine Pyridine-Piperazine Imidazole-Pyridine-Pyrazole
Molecular Weight (g/mol) 332.33 344.34 359.36 378.44 ~500 (est.)
Key Substituents -CF₃, Pyrazole -CF₃, Pyrimidine -CF₃, Pyrimidin-2-ylamine -CF₃, Piperazine -CF₃, Azo, Thiazole
Bioactivity Not reported Not reported Not reported Not reported BRAF inhibition

Impact of Trifluoromethyl Group

The -CF₃ group in the target compound and analogues (e.g., Compounds A–C) enhances metabolic stability and electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions or binding to hydrophobic protein pockets .

Role of Pyrazole vs. Pyrimidine

Pyrazole’s dual nitrogen atoms enable hydrogen bonding and coordination to metal catalysts, whereas pyrimidine’s additional nitrogen may improve solubility but complicate synthetic routes .

Pharmacological Potential

The piperazine in Compound C could be leveraged for CNS drug design due to its blood-brain barrier penetration .

Biological Activity

Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a complex organic compound notable for its diverse functional groups, which include a pyridine ring, a trifluoromethyl group, and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C18H17F3N4C_{18}H_{17}F_3N_4, with a molecular weight of approximately 346.35 g/mol. Its structure is characterized by:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Trifluoromethyl group : A functional group that enhances lipophilicity and biological activity.
  • Pyrazole moiety : Known for its role in various pharmacological activities.

Table 1: Structural Features of this compound

ComponentDescription
Molecular FormulaC18H17F3N4C_{18}H_{17}F_3N_4
Molecular Weight346.35 g/mol
Key Functional GroupsPyridine, Trifluoromethyl, Pyrazole

Anticancer Properties

Recent studies have indicated that compounds with structures similar to this compound exhibit significant anticancer activity. Specifically, pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Prostate cancer

In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation. Comparative studies have shown that related compounds exhibit IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects in various animal models. The results suggest that it may provide relief from pain by acting on central nervous system pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer effects against multiple cancer cell lines. The findings indicated that modifications in the pyrazole structure could enhance antiproliferative activity significantly .
  • Evaluation of Anti-inflammatory Properties : A review highlighted that several pyrazole-based compounds demonstrated promising anti-inflammatory activity with IC50 values lower than those of traditional NSAIDs .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of growth in lung and breast cancer
Anti-inflammatoryEffective COX inhibition with comparable IC50
AnalgesicPain relief in animal models

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine?

  • Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling to introduce the dimethylamine group to the pyridine core. Intermediate steps involve Suzuki-Miyaura cross-coupling to attach the 4-(1H-pyrazol-3-yl)phenyl moiety . Copper-catalyzed reactions (e.g., ) using cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) are effective for aryl-amine bond formation.
  • Characterization : Confirm regioselectivity using 1H^1H NMR (e.g., pyrazole NH proton at δ 10–12 ppm) and 13C^{13}C NMR (trifluoromethyl carbon at δ 120–125 ppm). HRMS (ESI) validates molecular weight .

Q. How can structural ambiguities in the compound be resolved using crystallography?

  • Approach : Single-crystal X-ray diffraction (SCXRD) is critical for resolving steric effects and confirming substituent positions. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a8.510.5A˚a \approx 8.5–10.5 \, \text{Å}, b9.810.5A˚b \approx 9.8–10.5 \, \text{Å}, and c10.410.5A˚c \approx 10.4–10.5 \, \text{Å} are common for pyridine-pyrazole hybrids . Use SHELX software for refinement, ensuring RR-factors < 0.08 .

Q. What spectroscopic techniques are essential for purity assessment?

  • Protocol :

  • HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) and UV detection at 254 nm. Retention times should match reference standards.
  • IR Spectroscopy : Identify NH stretches (3298 cm1^{-1}) and trifluoromethyl C-F vibrations (1100–1200 cm1 ^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The trifluoromethyl group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. Steric hindrance from the dimethylamine group may reduce yields in Pd-catalyzed reactions. Optimize using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to mitigate steric effects .
  • Data Contradiction : reports a 17.9% yield for a similar amine coupling, while achieves higher yields (48%) using morpholine derivatives. This discrepancy highlights the need for solvent optimization (e.g., ethanol vs. DMSO) .

Q. What computational strategies predict the compound’s binding affinity in biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of homologous enzymes (e.g., SYK kinase). The pyrazole and pyridine moieties likely engage in π-π stacking with aromatic residues, while the trifluoromethyl group enhances hydrophobic interactions. Validate with MD simulations (AMBER) to assess binding stability .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Optimization :

  • Catalyst Screening : Replace Cu(I)Br with Pd(OAc)2_2 to reduce halogenated byproducts.
  • Workup : Acid-base extraction (HCl/NaOH) removes unreacted hydrazine derivatives.
  • Chromatography : Use gradient elution (hexane/EtOAc) for intermediates .

Contradiction Analysis

Q. Why do reported yields for pyridine-pyrazole hybrids vary significantly across studies?

  • Root Cause : Differences in reaction conditions (e.g., uses 35°C for 48 hours, while refluxes ethanol for 10 hours). Lower temperatures may favor selectivity but reduce conversion rates.
  • Resolution : Design a DoE (Design of Experiments) to optimize time, temperature, and catalyst loading. Track progress via TLC with iodine visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 2
Reactant of Route 2
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.